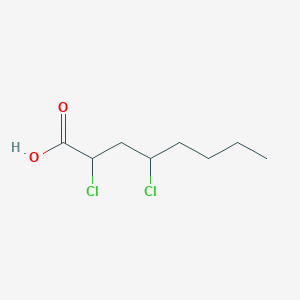
(5S,6S)-8-Methyl-5,6-dihydrobenzo(c)anthracene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol is a complex organic compound characterized by its unique structure, which includes a dihydrobenzo©anthracene core with methyl and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol typically involves multi-step organic reactions. The process begins with the preparation of the benzo©anthracene core, followed by the introduction of the methyl and diol groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Functional groups on the benzo©anthracene core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which (5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol: shares similarities with other dihydrobenzo©anthracene derivatives, such as:
Uniqueness
What sets (5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol apart is its specific configuration and functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
| 94850-06-3 | |
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(5S,6S)-8-methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-11-5-4-6-12-9-16-13-7-2-3-8-14(13)18(20)19(21)17(16)10-15(11)12/h2-10,18-21H,1H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
BMDMHMOYCWQNOR-OALUTQOASA-N |
Isomerische SMILES |
CC1=C2C=C3[C@@H]([C@H](C4=CC=CC=C4C3=CC2=CC=C1)O)O |
Kanonische SMILES |
CC1=C2C=C3C(C(C4=CC=CC=C4C3=CC2=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
